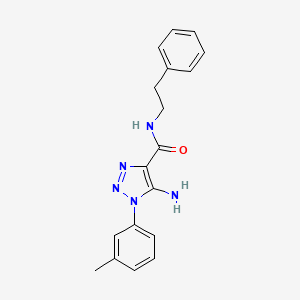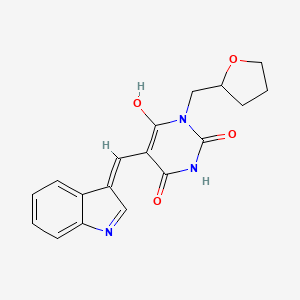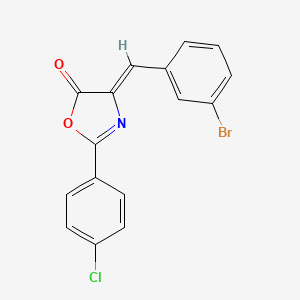![molecular formula C16H23NO B5973708 [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol](/img/structure/B5973708.png)
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol, also known as MPPM, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mécanisme D'action
The mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol is not fully understood, but several studies have provided insights into its potential mode of action. One study suggested that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines (2). Another study proposed that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain (3). Further studies are needed to fully elucidate the mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol.
Biochemical and Physiological Effects:
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been shown to have various biochemical and physiological effects in scientific research studies. One study reported that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol reduced the levels of pro-inflammatory cytokines in the synovial fluid of rats with induced rheumatoid arthritis (2). Another study found that [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol reduced the levels of amyloid-beta peptides in the brain of transgenic mice with Alzheimer's disease (3). [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has also been shown to induce apoptosis in cancer cells (4).
Avantages Et Limitations Des Expériences En Laboratoire
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been shown to have potential therapeutic applications in various disease models. However, [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Further studies are needed to fully understand the advantages and limitations of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol in lab experiments.
Orientations Futures
There are several future directions for research on [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol. One area of interest is the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as a therapeutic agent in the treatment of various diseases. Further studies are needed to fully elucidate the mechanism of action of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its potential therapeutic applications. Another area of interest is the development of new synthesis methods for [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol that are more efficient and cost-effective. Additionally, studies are needed to investigate the potential toxicity of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its effects on different cell types and tissues.
Conclusion:
In conclusion, [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol ([1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol) is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further studies are needed to fully understand the potential therapeutic applications of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol and its mechanism of action.
Méthodes De Synthèse
The synthesis of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been reported in several scientific studies. One such study used a multi-step synthesis approach, starting with the reaction of 2-methyl-3-phenylpropenal and piperidine to form 1-(2-methyl-3-phenyl-2-propen-1-yl)piperidine. This was followed by the reduction of the double bond in the molecule using sodium borohydride to form [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol ([1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol) (1). Other studies have used different reagents and reaction conditions to synthesize [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol.
Applications De Recherche Scientifique
[1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has been studied for its potential therapeutic applications in various scientific research studies. One study investigated the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as an anti-inflammatory agent in the treatment of rheumatoid arthritis (2). Another study explored the potential use of [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol as a neuroprotective agent in the treatment of Alzheimer's disease (3). [1-(2-methyl-3-phenyl-2-propen-1-yl)-3-piperidinyl]methanol has also been studied for its potential use in the treatment of cancer (4).
Propriétés
IUPAC Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO/c1-14(10-15-6-3-2-4-7-15)11-17-9-5-8-16(12-17)13-18/h2-4,6-7,10,16,18H,5,8-9,11-13H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGLTWKRVIAZKB-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN2CCCC(C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(E)-2-methyl-3-phenylprop-2-enyl]piperidin-3-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5973627.png)

![3-(4-chlorophenyl)-6-[2-oxo-2-(1-piperidinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B5973645.png)
![3-[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]-2-pyrazinecarbonitrile](/img/structure/B5973652.png)

![isopropyl 2-[(cyclopropylcarbonyl)amino]-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B5973661.png)
![2-[4-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5973666.png)

![methyl N-{[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B5973675.png)
![1-(4-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5973676.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-pyrrolidinone](/img/structure/B5973689.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[3-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5973690.png)
![1,1'-[(2,3-dichlorobenzyl)imino]di(2-propanol)](/img/structure/B5973719.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-tert-butylphenyl)-1,3-cyclohexanedione](/img/structure/B5973732.png)